molecular formula C20H22N2O3S B2671098 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide CAS No. 921794-24-3

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2671098
CAS No.: 921794-24-3
M. Wt: 370.47
InChI Key: KNWHGAUDFGUBBF-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.47. The purity is usually 95%.
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Scientific Research Applications

Antitumor Evaluation

The compound N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide has shown potential in the field of antitumor research. A study by Shams et al. (2010) described the synthesis of various heterocyclic derivatives, including those related to this compound. They showed high inhibitory effects against human cancer cell lines, such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, emphasizing its potential in cancer therapy Shams et al., 2010.

Anti-inflammatory Activity

Another important application of this compound is in the development of anti-inflammatory drugs. A study by Sunder and Maleraju (2013) synthesized derivatives of this compound and tested them for anti-inflammatory activity. Some of these derivatives showed significant anti-inflammatory effects, pointing towards their potential utility in treating inflammatory conditions Sunder & Maleraju, 2013.

Anticancer Agents

Continuing in the realm of cancer research, Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, using a structure related to the compound . They found considerable anticancer activity against various cancer cell lines, highlighting the potential of such compounds in the development of new cancer treatments Yurttaş et al., 2015.

Development of Anticancer Agents

Osmaniye et al. (2018) focused on the synthesis of benzothiazole derivatives, closely related to the compound , as potential anticancer agents. Their study revealed that various substitutions on the benzothiazole scaffold could modulate the antitumor property, suggesting a route for developing targeted cancer therapies Osmaniye et al., 2018.

Analgesic Properties

The compound also shows promise in the field of pain management. A study by Demchenko et al. (2018) synthesized derivatives with potential analgesic properties. The study highlighted the compound's moderate analgesic effect compared to the reference drug ketorolac, indicating its potential use in pain treatment Demchenko et al., 2018.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-4-9-22-16-8-7-14(21-18(23)12-15-6-5-10-26-15)11-17(16)25-13-20(2,3)19(22)24/h4-8,10-11H,1,9,12-13H2,2-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWHGAUDFGUBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)CC3=CC=CS3)N(C1=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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